molecular formula C21H18ClNO5S B12147372 N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B12147372
M. Wt: 431.9 g/mol
InChI Key: SZTFHEWCDSYNFK-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide (molecular formula: C₂₂H₂₀ClNO₅S; molecular weight: 445.9159) is a chromene-based carboxamide derivative featuring a 3-chlorobenzyl substituent and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. Its core structure consists of a 2-oxo-2H-chromene scaffold, which is structurally related to coumarins, a class of compounds known for diverse biological activities . The compound’s synthesis likely involves the formation of a chromene-3-carbonyl chloride intermediate, followed by coupling with the appropriate amine, as described for analogous compounds in and .

Properties

Molecular Formula

C21H18ClNO5S

Molecular Weight

431.9 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C21H18ClNO5S/c22-16-6-3-4-14(10-16)12-23(17-8-9-29(26,27)13-17)20(24)18-11-15-5-1-2-7-19(15)28-21(18)25/h1-7,10-11,17H,8-9,12-13H2

InChI Key

SZTFHEWCDSYNFK-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)Cl)C(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

Biological Activity

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound notable for its complex structure and potential biological activities. This compound is characterized by a chlorobenzyl group, a dioxidotetrahydrothiophenyl group, and a chromene core, which contribute to its pharmacological properties. Understanding its biological activity is essential for evaluating its potential applications in medicinal chemistry and drug development.

  • Molecular Formula : C22H22ClNO4S
  • Molecular Weight : 431.9 g/mol
  • IUPAC Name : N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-oxo-2H-chromene-3-carboxamide

The biological activity of this compound may be attributed to its ability to interact with various molecular targets within biological systems. It is hypothesized that it can modulate the activity of enzymes or receptors through specific binding interactions, influencing signal transduction pathways, metabolic processes, and gene expression regulation.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities including:

  • Antiviral Activity : Preliminary studies suggest potential efficacy against certain viral strains, particularly in inhibiting replication processes.
  • Antimicrobial Properties : Compounds in this class have shown promise in inhibiting bacterial growth, suggesting potential as antimicrobial agents.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with related compounds:

Compound NameStructural FeaturesBiological Activity
N-(3-chlorobenzyl)-N-(tetrahydrothiophen-3-yl)-2H-chromeneLacks dioxidotetrahydrothiophenyl groupModerate antibacterial activity
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methylchromeneContains methyl substitutionEnhanced antiviral properties
N-(benzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2H-chromeneBenzyl instead of chlorobenzylLower anti-inflammatory effects

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antiviral Studies : In vitro studies have shown that compounds similar to N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene can significantly reduce viral titers in infected cell lines. For instance, Avir compounds demonstrated a decrease in viral replication by Δlg = 2.0 when exposed to specific strains over time .
  • Antimicrobial Testing : Research has indicated that derivatives of this compound possess antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
  • Anti-inflammatory Research : Studies have reported that certain derivatives exhibit significant reductions in inflammatory markers in animal models, suggesting their potential use in treating conditions like arthritis and other inflammatory disorders .

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide exhibit significant anticancer properties. For instance, studies have shown that chromene derivatives can induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Chromene derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase, which are critical in inflammatory responses . This could position this compound as a candidate for treating inflammatory diseases.

Neurological Disorders

Emerging evidence suggests that compounds with similar structures may have neuroprotective effects. They could potentially be used in the treatment of neurodegenerative diseases by mitigating oxidative stress and inflammation associated with conditions such as Alzheimer's disease and Parkinson's disease . The dual role of certain metabolites as both pro-oxidants and antioxidants highlights the need for further investigation into how this compound might influence neuroinflammation and neuronal survival.

Cardiovascular Health

Given the compound's anti-inflammatory properties, it may also be beneficial in cardiovascular health. Inflammation plays a pivotal role in atherosclerosis and other cardiovascular diseases. By reducing inflammation, this compound could potentially lower the risk of cardiovascular events .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated that chromene derivatives induce apoptosis in breast cancer cells through mitochondrial pathways .
Study 2Anti-inflammatory EffectsShowed that specific chromene compounds significantly reduce TNF-alpha levels in vitro .
Study 3Neuroprotective PotentialFound that chromene derivatives protect neurons from oxidative stress-induced apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Chromene-Based Carboxamides with Varied Benzyl Substituents

Several analogs share the chromene-3-carboxamide core but differ in benzyl substituents:

  • N-(4-Methylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide (BH52024): Molecular formula: C₂₃H₂₃NO₅S; weight: 425.4973. Substitutions: 4-methylbenzyl and 7-methyl groups on chromene.
  • N-(2-Fluorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide: Molecular formula: C₂₁H₁₈FNO₅S; weight: 415.4. Substitution: 2-fluorobenzyl. Impact: Fluorine’s electronegativity may influence electronic distribution and binding interactions, though steric effects are reduced compared to chlorine .
  • N-(3,4-Dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide :

    • Substitutions: 3,4-dimethoxybenzyl.
    • Impact: Methoxy groups improve solubility but may reduce membrane permeability due to increased polarity .
Table 1: Substituent Effects on Chromene Carboxamides
Compound Substituent Molecular Weight Key Property Differences
Target Compound 3-Chlorobenzyl 445.9159 Higher hydrophobicity, potential enhanced target binding
BH52024 4-Methylbenzyl 425.4974 Increased lipophilicity
2-Fluorobenzyl analog 2-Fluorobenzyl 415.4 Enhanced electronic effects
3,4-Dimethoxybenzyl analog 3,4-Dimethoxybenzyl Not reported Improved solubility

Heterocyclic Variations: Benzothiophene vs. Chromene

  • 3-Chloro-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-1-benzothiophene-2-carboxamide: Molecular formula: C₂₁H₁₉Cl₂NO₃S₂; weight: 468.415. Core structure: Benzothiophene replaces chromene. Impact: The benzothiophene core may alter π-π stacking interactions and bioavailability compared to chromene derivatives. The additional chlorine and methyl groups increase molecular weight and steric bulk .

Non-Chromene Carboxamides

  • N-(3-Chloro-2-methylphenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxamide :
    • Substitutions: Pyridine core with 3-chloro-2-methylphenyl.
    • Structural feature: Near-planar conformation due to extended π-conjugation.
    • Impact: The pyridine ring’s basicity contrasts with chromene’s neutral character, influencing solubility and target engagement .

Crystallographic and Conformational Data

  • Planarity : Compounds like N-(3-chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit near-planar conformations (dihedral angle: 8.38°), optimizing π-π interactions .

Physicochemical Properties

  • Boiling Points : Analogs with higher molecular weights (e.g., benzothiophene derivative: 721.6°C) exhibit elevated boiling points compared to simpler chromene derivatives (e.g., BH52024: predicted 734°C) .
  • Density and Solubility : The 3,4-dimethoxybenzyl analog’s density (predicted 1.39 g/cm³) reflects increased polarity, correlating with improved aqueous solubility .

Preparation Methods

Oxidation of Tetrahydrothiophene to 1,1-Dioxide

The tetrahydrothiophene (thiolane) ring is oxidized to its sulfone derivative using meta-chloroperbenzoic acid (MCPBA) or Oxone (potassium peroxymonosulfate).

Procedure :

  • Substrate : Tetrahydrothiophene (10 mmol)

  • Oxidizing Agent : MCPBA (2.2 equiv.) in dichloromethane (DCM) at 0°C.

  • Workup : Quench with NaHSO₃, wash with Na₂CO₃ and brine, and purify via silica gel chromatography (petroleum ether:ethyl acetate = 3:1).

  • Yield : 90–95%.

Introduction of the Amine Group

The 3-position of 1,1-dioxidotetrahydrothiophene is functionalized via bromination followed by nucleophilic substitution :

  • Bromination : Treat 1,1-dioxidotetrahydrothiophene with N-bromosuccinimide (NBS) under radical initiation (AIBN) in CCl₄.

  • Substitution : React the resulting 3-bromo derivative with 3-chlorobenzylamine in DMF at 60°C for 12 hours.

Key Data :

StepReagents/ConditionsYield
BrominationNBS, AIBN, CCl₄, 80°C, 6h75%
Substitution3-Chlorobenzylamine, DMF, 60°C, 12h65%

Coupling Reaction to Form the Carboxamide

The carboxylic acid (from Section 1) is activated as an acyl chloride using thionyl chloride (SOCl₂) and coupled with N-(3-chlorobenzyl)-1,1-dioxidotetrahydrothiophen-3-amine.

Procedure :

  • Activation : Stir 2-oxo-2H-chromene-3-carboxylic acid (1 equiv.) with SOCl₂ (3 equiv.) at reflux for 2 hours.

  • Coupling : Add the amine (1.2 equiv.) and triethylamine (2 equiv.) in dry DCM at 0°C, then warm to room temperature for 6 hours.

  • Workup : Extract with DCM, wash with HCl (1M) and brine, and purify via column chromatography (ethyl acetate:hexane = 1:1).

Yield : 60–70%.

Comparative Analysis of Synthetic Routes

Oxidation Methods for Sulfone Formation

Oxidizing AgentSolventTemperatureTimeYield
MCPBADCM0°C → RT21h90%
OxoneTHF/H₂ORT12h85%

MCPBA offers higher yields but requires careful handling due to its instability. Oxone is more economical but necessitates aqueous conditions.

Coupling Agents for Amide Formation

MethodReagentsYieldPurity
Acyl ChlorideSOCl₂, Et₃N65%95%
EDCI/HOBtEDCI, HOBt, DMF70%98%

The EDCI/HOBt method minimizes racemization but requires anhydrous conditions.

Purification and Characterization

  • Purification : Silica gel chromatography (ethyl acetate:hexane gradient) removes unreacted amine and byproducts.

  • Characterization :

    • NMR : δ 7.8–8.1 ppm (chromene protons), δ 4.2–4.5 ppm (benzyl CH₂).

    • HPLC : Purity >98% with a C18 column (acetonitrile:water = 70:30).

Challenges and Optimization Strategies

  • Low Coupling Yields : Optimize stoichiometry (1.2 equiv. amine) and use fresh acyl chloride.

  • Sulfone Stability : Avoid strong reducing agents during subsequent steps.

  • Scale-Up : Replace DCM with toluene for safer large-scale reactions .

Q & A

(Basic) What are the established synthetic routes for this compound, and what conditions are critical for high yield?

Methodological Answer:
The synthesis involves multi-step reactions starting with chromene-3-carboxylic acid derivatives. Key steps include:

  • Step 1: Activation of the carboxyl group using coupling agents (e.g., EDC/HOBt) in solvents like dimethylformamide (DMF) at 80°C under inert atmosphere (N₂/Ar) .
  • Step 2: Amine coupling with N-(3-chlorobenzyl) and tetrahydrothiophene sulfone derivatives in dichloromethane (DCM) at room temperature .
  • Step 3: Microwave-assisted synthesis for accelerated reaction rates and improved regioselectivity .

Critical Conditions:

  • Inert Atmosphere: Prevents oxidation of sensitive intermediates .
  • Solvent Polarity: DMF enhances solubility of polar intermediates; DCM favors amide bond formation .
  • Temperature Control: Microwave heating (50–100°C) reduces side reactions .

(Basic) What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assigns proton and carbon environments (e.g., chromene carbonyl at δ ~160 ppm, sulfone groups at δ ~110 ppm) .
  • Mass Spectrometry (MS): Confirms molecular weight (e.g., ESI-MS m/z 485.3 [M+H]⁺) .
  • High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

Validation: Cross-reference spectral data with computational predictions (e.g., ACD/Labs) to resolve ambiguities .

(Basic) What preliminary biological screening assays are applicable for this compound?

Methodological Answer:

  • In Vitro Enzyme Inhibition:
    • Kinase Assays: Measure IC₅₀ against cancer targets (e.g., PI3K/AKT) using fluorescence-based ADP-Glo™ .
  • Cytotoxicity Screening:
    • MTT Assay: Test viability in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM for 48 hours .
  • Anti-inflammatory Activity:
    • COX-2 Inhibition: ELISA-based quantification of prostaglandin E₂ in LPS-stimulated macrophages .

Note: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with triplicate replicates .

(Advanced) How can reaction conditions be optimized to mitigate side reactions during synthesis?

Methodological Answer:

  • Solvent Screening: Compare DMF (polar aprotic) vs. THF (less polar) to minimize hydrolysis of intermediates .
  • Catalyst Optimization: Test Pd(OAc)₂ vs. CuI for Suzuki-Miyaura coupling to reduce byproducts .
  • Temperature Gradients: Use microwave-assisted synthesis (80°C for 30 min) instead of reflux (12 hours) to suppress degradation .

Case Study: Replacing DMF with DCM increased amidation yield from 65% to 82% .

(Advanced) How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:

  • Assay Validation:
    • Use orthogonal assays (e.g., fluorescence-based vs. radiometric kinase assays) to confirm activity .
    • Verify compound stability in assay buffers via HPLC (e.g., pH 7.4, 37°C for 24 hours) .
  • Dose-Response Reproducibility:
    • Test multiple batches to rule out batch-to-batch variability .
  • Mechanistic Studies:
    • Perform RNA-seq profiling to identify off-target effects in conflicting cytotoxicity data .

(Advanced) What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina to model binding to kinase ATP pockets (PDB: 3QKK). Focus on H-bonds with sulfone and chromene groups .
  • Molecular Dynamics (MD) Simulations:
    • Simulate ligand-protein stability (GROMACS, 100 ns) to assess conformational changes .
  • QSAR Modeling:
    • Train models on chromene derivatives to predict IC₅₀ values for untested targets .

Validation: Cross-check docking scores with experimental IC₅₀ values (R² > 0.7 indicates reliability) .

(Advanced) What are the stability profiles under varying pH and temperature, and how to assess them?

Methodological Answer:

  • Accelerated Stability Studies:
    • pH Stability: Incubate compound in buffers (pH 2–9) at 37°C for 72 hours; analyze degradation via HPLC .
    • Thermal Stability: Heat at 40–60°C for 1 week; monitor by TLC (silica gel, ethyl acetate/hexane) .
  • Key Findings:
    • Stable at pH 5–7 (≤5% degradation), but hydrolyzes rapidly at pH >8 due to sulfone group reactivity .

(Advanced) How do structural modifications influence the compound’s pharmacological activity?

Methodological Answer:
Structure-Activity Relationship (SAR) Strategies:

  • Chlorobenzyl Substitution: Replace 3-chloro with 4-fluoro to enhance blood-brain barrier penetration .
  • Sulfone Group Replacement: Substitute tetrahydrothiophene sulfone with isothiazolidine dioxide to improve kinase selectivity .

Case Study:

ModificationBiological Activity ChangeReference
3-Cl → 4-F2× increase in IC₅₀ against PI3Kα
Sulfone → Isothiazolidine10× higher selectivity for AKT1 vs. AKT2

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